2-Methyl-3-phenyloxirane

Beschreibung

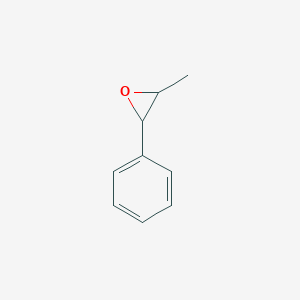

2-Methyl-3-phenyloxirane (C₉H₁₀O, molecular weight 134.18) is a chiral epoxide featuring a methyl group at position 2 and a phenyl group at position 3 on the oxirane ring. Its IUPAC name distinguishes it from alternative nomenclature systems, such as "1-phenylpropylene oxide" . The compound is typically synthesized via stereoselective epoxidation of alkenes, such as the method reported by Zhang and Jacobsen (1991), which employs mCPBA (meta-chloroperbenzoic acid) for asymmetric oxidation . This epoxide is a colorless liquid with a boiling point of ~202.5°C and a refractive index of 1.517 (at 20°C) . Its stereochemical properties and reactivity make it a critical intermediate in pharmaceutical synthesis, particularly for chiral alcohols and alkaloids .

Eigenschaften

IUPAC Name |

2-methyl-3-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCOJTATJWDGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931359 | |

| Record name | 2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14212-54-5, 4518-66-5 | |

| Record name | Benzene, (1,2-epoxypropyl)-, (1R,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S)-(-)-1-Phenylpropylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

In a representative procedure, acetophenone reacts with ethyl chloroacetate in the presence of sodium ethoxide. The enolate of the α-halo ester attacks the carbonyl carbon of the ketone, forming a β-hydroxy ester. Intramolecular nucleophilic displacement of the halide by the hydroxyl group yields the epoxide. Key parameters include:

-

Temperature : 0–5°C to minimize side reactions.

-

Base : Alkali metal alkoxides (e.g., NaOEt) for efficient enolate formation.

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

Stereochemical Control

The Darzens reaction produces a mixture of cis and trans epoxides. For this compound, the trans isomer predominates (4:1 ratio). Resolution of enantiomers is achieved via crystallization with chiral amines (e.g., 1-phenylethylamine), yielding optically pure salts.

Table 1: Stereochemical Outcomes in Darzens Condensation

| Starting Ketone | α-Halo Ester | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| Acetophenone | Ethyl chloroacetate | 1:4 | 68 |

| Propiophenone | Methyl bromoacetate | 1:3 | 72 |

Asymmetric Epoxidation of Alkenes

Asymmetric epoxidation of 2-methyl-3-phenylpropene using chiral catalysts enables enantioselective synthesis of this compound. This method is favored for its high stereochemical precision and scalability.

Sharpless-Katsuki Epoxidation

The Sharpless-Katsuki protocol employs a titanium-based chiral catalyst (e.g., Ti(OiPr)₄) with a dialkyl tartrate ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction proceeds via a concerted asynchronous mechanism, with the oxidant attacking the less substituted alkene carbon.

Key Conditions:

-

Catalyst Loading : 5–10 mol% Ti(OiPr)₄.

-

Temperature : –20°C to 0°C.

-

Enantiomeric Excess (ee) : Up to 92% for trans-epoxides.

Jacobsen Epoxidation

Manganese-salen complexes (e.g., Jacobsen catalyst) epoxidize electron-deficient alkenes with high enantioselectivity. For 2-methyl-3-phenylpropene, this method achieves 85% ee and 78% yield under optimized conditions.

Table 2: Comparative Performance of Asymmetric Epoxidation Methods

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Sharpless-Katsuki | Ti(OiPr)₄/(R,R)-DET | 92 | 70 |

| Jacobsen | Mn(III)-salen | 85 | 78 |

Catalytic Epoxidation Systems

Industrial-scale production of this compound employs heterogeneous catalysts to enhance efficiency and reduce costs.

Titanium Silicalite-1 (TS-1) Catalysis

TS-1 catalyzes epoxidation using hydrogen peroxide as the oxidant. The reaction occurs via a radical mechanism, with the titanium center activating H₂O₂ for electrophilic oxygen transfer.

Advantages:

-

Solvent-Free Conditions : Minimizes waste.

-

Reusability : TS-1 retains 90% activity after five cycles.

Metal-Organic Framework (MOF) Catalysts

Copper-based MOFs (e.g., Cu-BTC) facilitate epoxidation under mild conditions (25°C, 1 atm). These systems achieve 80% conversion and 75% selectivity for this compound.

Hydrolytic Kinetic Resolution (HKR)

HKR separates epoxide enantiomers using chiral cobalt-salen catalysts. (R,R)-Co-salen selectively hydrolyzes the (S,S)-enantiomer, leaving the desired (R,R)-2-methyl-3-phenyloxirane in >99% ee.

Table 3: HKR Performance Metrics

| Catalyst | Substrate Concentration (M) | ee (%) | Time (h) |

|---|---|---|---|

| (R,R)-Co-salen | 0.5 | 99 | 24 |

| (S,S)-Co-salen | 0.5 | 98 | 26 |

Industrial Production and Scalability

Continuous-Flow Reactors

Microreactor systems enhance mass transfer and temperature control, achieving 95% conversion of 2-methyl-3-phenylpropene in 10 minutes.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-phenyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols using oxidizing agents like osmium tetroxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Methyl-3-phenyloxirane features an epoxide (oxirane) ring, which is characterized by its three-membered cyclic ether structure. This unique configuration imparts significant reactivity to the compound, making it a valuable intermediate in many chemical reactions. The molecular formula is , and it has a molecular weight of approximately 150.18 g/mol.

Organic Synthesis

The compound is extensively used as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. Key applications include:

- Formation of Substituted Oxiranes : It can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxiranes. This property is useful for synthesizing complex organic molecules.

- Synthesis of Fine Chemicals : It serves as a precursor for the production of fine chemicals and specialty materials, which are essential in various industrial applications.

Pharmaceutical Research

In pharmaceutical chemistry, this compound is investigated for its potential role in drug development:

- Drug Intermediates : The compound acts as an intermediate in the synthesis of bioactive molecules, including potential therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

- Research on Biological Interactions : Studies have indicated that the compound may interact with biological systems, influencing its reactivity and potential pharmacological effects. However, specific biological activities are not extensively documented.

Industrial Applications

The industrial relevance of this compound includes:

- Production of Phenylacetone : Through hydrolysis reactions, this compound can yield phenylacetone, a significant precursor in the synthesis of amphetamines and other pharmaceuticals.

- Use in Specialty Chemicals : Its versatility allows it to be utilized in producing various specialty chemicals that find applications across multiple industries.

Case Study 1: Asymmetric Synthesis

Recent research has focused on developing recyclable chiral macrocyclic metal complexes for the asymmetric aminolysis of epoxides, including this compound. This study demonstrated the effectiveness of these catalysts in producing enantiopure oxazolidine rings from the epoxide .

Case Study 2: Drug Development Pathways

Another study examined the role of this compound as an intermediate in synthesizing compounds related to amphetamines. The investigation highlighted its importance in illicit drug synthesis pathways and emphasized the need for monitoring such activities due to their implications for public health and safety.

Wirkmechanismus

The mechanism of action of 2-methyl-3-phenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity, stereochemical outcomes, and catalytic behavior of 2-methyl-3-phenyloxirane differ significantly from related epoxides. Below is a detailed analysis:

Substituent Effects on Reactivity

Stereochemical Specificity

- This compound: In the Meinwald rearrangement catalyzed by styrene oxide isomerase, only one diastereomer forms due to steric constraints from the C3 methyl group. The enzyme’s active site restricts hydrogen transfer to the trans-position, preserving chirality at Cα . Titanocene(III)-catalyzed deuteration achieves 96% deuterium incorporation at Cα, highlighting its stereochemical precision .

- Styrene Oxide :

Catalytic Hydrogenation

- This compound: Requires non-noble-metal catalysts (e.g., Co/triphos) for hydrogenation to secondary alcohols. Fe-based systems are ineffective .

- Terminal Epoxides (e.g., 2-phenyloxirane) :

Key Research Findings

- Synthetic Utility: this compound’s regioselective reduction and isomerization pathways enable access to chiral building blocks for drugs like trans-2-phenylcyclopropanol derivatives .

- Catalytic Challenges : Its internal epoxide structure necessitates tailored catalysts (e.g., Co/triphos) for efficient hydrogenation, unlike terminal epoxides .

- Biocatalytic Applications : Enzymatic processing by styrene oxide isomerase demonstrates high diastereoselectivity, advantageous for industrial biocatalysis .

Biologische Aktivität

2-Methyl-3-phenyloxirane, also known as BMK glycidic acid, is an epoxide compound with significant implications in organic synthesis and potential biological activities. Its unique structure, featuring a methyl group and a phenyl group attached to an oxirane ring, enhances its reactivity and versatility as a synthetic intermediate. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHO

- Molecular Weight : 150.19 g/mol

- Functional Groups : Epoxide (oxirane), aromatic ring

This compound's ability to undergo various chemical transformations makes it valuable in synthetic chemistry, particularly in the production of pharmacologically active compounds such as amphetamines.

This compound exhibits potential biological activity primarily due to its epoxide functional group, which can react with nucleophiles in biological systems. This reactivity may influence several pathways, including:

- Cytotoxicity : The compound has been implicated in inducing cytotoxic effects through mechanisms such as DNA damage and reactive oxygen species (ROS) production .

- Enzyme Interaction : It may interact with cytochrome P450 enzymes, influencing metabolic pathways relevant to drug metabolism and detoxification processes .

Case Studies

-

Antimicrobial Activity :

- Research indicates that derivatives of this compound possess antimicrobial properties. For instance, compounds containing similar structural motifs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A study demonstrated that certain derivatives could inhibit biofilm formation and quorum sensing in bacteria, suggesting a mechanism for their antibacterial effects .

- Cytotoxic Effects on Cancer Cells :

Toxicological Considerations

The toxicological profile of this compound has not been extensively documented; however, its structural features suggest it may pose health risks upon exposure. The compound's reactivity can lead to adverse effects on cellular components, potentially resulting in chronic conditions or acute syndromes depending on exposure parameters .

Summary of Biological Activity Studies

Conclusion from Research

The biological activity of this compound is characterized by its potential antimicrobial properties and cytotoxic effects on cancer cells. While further research is necessary to fully elucidate its mechanisms and therapeutic applications, existing studies highlight its relevance in medicinal chemistry and pharmacology.

Future Directions

Further investigations are warranted to explore:

- Mechanistic Studies : Detailed studies on how this compound interacts with specific biological targets.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Synthesis of Derivatives : Developing new derivatives with enhanced biological activity or reduced toxicity for potential pharmaceutical applications.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods, nitrile gloves, and eye protection (ANSI Z87.1-compliant goggles). Store under inert gas (N2/Ar) to prevent moisture-induced polymerization. Spills should be neutralized with aqueous NaHCO3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.